N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H20N2O7S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is 456.09912215 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel thiazolidinone derivatives, including those related to the specified compound, has been extensively studied for their anti-inflammatory and antioxidant properties. For instance, Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated their anti-inflammatory and antioxidant activities, demonstrating significant efficacy in both assays Koppireddi et al., 2013. This highlights the potential of thiazolidinone derivatives, including the compound of interest, in developing new therapeutic agents with anti-inflammatory and antioxidant effects.
Anticancer Potential
The anticancer activity of thiazolidinone derivatives is another significant area of application. Havrylyuk et al. (2010) reported the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, revealing that some derivatives exhibit anticancer activity on various cancer cell lines Havrylyuk et al., 2010. Such findings suggest that N-(4-ethoxyphenyl)-2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide could be explored for its potential anticancer activities, given its structural similarities with these active compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-3-29-15-6-4-14(5-7-15)23-20(25)11-24-21(26)19(32-22(24)27)9-13-8-17-18(31-12-30-17)10-16(13)28-2/h4-10H,3,11-12H2,1-2H3,(H,23,25)/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXGRTGUIMZTIB-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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